molecular formula C9H15NO3 B3045195 Ethyl 4-methyl-2-oxopiperidine-3-carboxylate CAS No. 102943-15-7

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate

Cat. No.: B3045195
CAS No.: 102943-15-7
M. Wt: 185.22 g/mol
InChI Key: QKYJAPRPTBRPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate is a chemical compound with a molecular weight of 185.22 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3/c1-3-13-9(12)7-6(2)4-5-10-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,11) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 185.22 . Other physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources.

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate and its derivatives are widely used in the synthesis of novel compounds, such as tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. This compound was synthesized from ethyl N-benzyl-3-oxopiperidine-4-carboxylate through multiple steps, including hydrogenation, protection, methylation, oximation, hydrolysis, esterification, and ammonolysis. In the crystal structure, molecules form a porous three-dimensional network with solvent-free hydrophobic channels (Wang et al., 2008).

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceutical and chemical products. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is a crucial intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis process involves multiple steps, starting from easily available reagents and proceeding through substitution, reduction, oxidation, and acylation. The method is noted for its ease of operation and potential for industrial scale-up (Chen Xin-zhi, 2011).

Application in Liquid Crystal Displays

Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized from this compound derivatives, have been identified as potential dyes for application in liquid crystal displays. These new dyes demonstrate a high orientation parameter in nematic liquid crystal, indicating their suitability for this application (Bojinov & Grabchev, 2003).

Role in Chemical Synthesis

This compound is used in various chemical syntheses, including the preparation of novel organic molecules and potential drugs. For example, a novel tacrine derivative, Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, was synthesized and found to reduce cell death induced by various compounds. It acts as a calcium promotor and induces the expression of antiapoptotic proteins, highlighting its potential therapeutic properties (Orozco et al., 2004).

Properties

IUPAC Name

ethyl 4-methyl-2-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)7-6(2)4-5-10-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYJAPRPTBRPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCNC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568412
Record name Ethyl 4-methyl-2-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102943-15-7
Record name Ethyl 4-methyl-2-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-oxopiperidine-3-carboxylate
Reactant of Route 2
Ethyl 4-methyl-2-oxopiperidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-methyl-2-oxopiperidine-3-carboxylate
Reactant of Route 4
Ethyl 4-methyl-2-oxopiperidine-3-carboxylate
Reactant of Route 5
Ethyl 4-methyl-2-oxopiperidine-3-carboxylate
Reactant of Route 6
Ethyl 4-methyl-2-oxopiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.